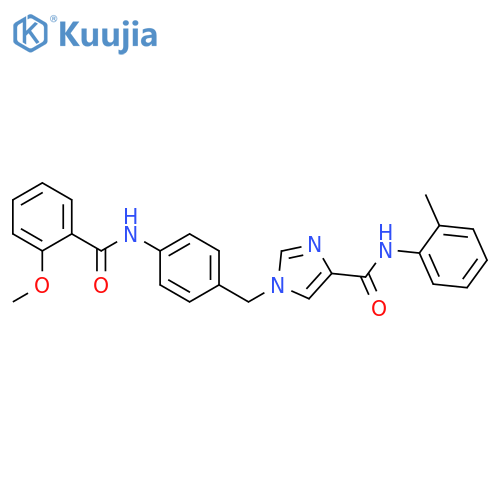

Cas no 1251709-72-4 (1-{4-(2-methoxybenzamido)phenylmethyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide)

1-{4-(2-methoxybenzamido)phenylmethyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-{4-(2-methoxybenzamido)phenylmethyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide

- 1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide

- 1-(4-(2-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

- VU0626777-1

- F3407-3437

- AKOS024486221

- 1251709-72-4

- 1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide

-

- インチ: 1S/C26H24N4O3/c1-18-7-3-5-9-22(18)29-26(32)23-16-30(17-27-23)15-19-11-13-20(14-12-19)28-25(31)21-8-4-6-10-24(21)33-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32)

- InChIKey: HJRIXEITXCRLJL-UHFFFAOYSA-N

- ほほえんだ: C1N(CC2=CC=C(NC(=O)C3=CC=CC=C3OC)C=C2)C=C(C(NC2=CC=CC=C2C)=O)N=1

計算された属性

- せいみつぶんしりょう: 440.18484064g/mol

- どういたいしつりょう: 440.18484064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 651

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

1-{4-(2-methoxybenzamido)phenylmethyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-3437-1mg |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-3437-5mg |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-3437-2μmol |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3407-3437-2mg |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-3437-5μmol |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-3437-4mg |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3407-3437-3mg |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-3437-10μmol |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 90%+ | 10μl |

$69.0 | 2023-05-22 | |

| Life Chemicals | F3407-3437-10mg |

1-{[4-(2-methoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide |

1251709-72-4 | 90%+ | 10mg |

$79.0 | 2023-05-22 |

1-{4-(2-methoxybenzamido)phenylmethyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

5. Back matter

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

1-{4-(2-methoxybenzamido)phenylmethyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamideに関する追加情報

1-{4-(2-Methoxybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-Imidazole-4-Carboxamide: A Comprehensive Overview

1-{4-(2-Methoxybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-imidazole-4-carboxamide (CAS No. 1251709-72-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of imidazole and benzamide, which are well-known for their diverse biological activities. The unique structural features of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer treatments.

The molecular structure of 1-{4-(2-Methoxybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-imidazole-4-carboxamide consists of an imidazole ring, a benzamide moiety, and a methoxy-substituted benzene ring. These functional groups contribute to its pharmacological properties by interacting with specific biological targets. The imidazole ring, for instance, is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's binding affinity to target proteins. The methoxy group on the benzene ring adds hydrophobicity and can influence the compound's solubility and bioavailability.

Recent studies have highlighted the potential of 1-{4-(2-Methoxybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-imidazole-4-carboxamide in modulating inflammatory responses. In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is attributed to its ability to interfere with the NF-κB signaling pathway, a key regulator of inflammation. Additionally, animal models have demonstrated that treatment with this compound can reduce inflammation in conditions such as arthritis and colitis.

In the realm of cancer research, 1-{4-(2-Methoxybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-imidazole-4-carboxamide has shown promising anti-tumor activity. Preclinical studies have reported that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism behind this activity involves the disruption of mitochondrial function and the activation of caspase-dependent pathways. Furthermore, this compound has been found to enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to treatment.

The pharmacokinetic properties of 1-{4-(2-Methoxybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-imidazole-4-carboxamide have also been investigated to ensure its suitability for clinical use. Studies have shown that it exhibits good oral bioavailability and a favorable half-life, making it a viable candidate for oral administration. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.

In terms of safety and toxicity, preliminary assessments indicate that 1-{4-(2-Methoxybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-imidazole-4-carboxamide is well-tolerated at therapeutic doses. However, comprehensive toxicological evaluations are ongoing to ensure its safety profile before advancing to clinical trials. These evaluations include assessments of genotoxicity, mutagenicity, and long-term toxicity in animal models.

The development of 1-{4-(2-Methozybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-imidazole-4-carboxamide as a therapeutic agent is an ongoing process that involves collaboration between chemists, biologists, and clinicians. Ongoing research aims to optimize its structure through rational drug design approaches to enhance its potency and selectivity while minimizing off-target effects. Additionally, efforts are being made to develop suitable formulations for various routes of administration.

In conclusion, 1-{4-(2-Methoxybenzamido)phenylmethyl}-N-(2-Methylphenyl)-1H-imidazole-4-carboxamide (CAS No. 1251709-72-4) represents a promising lead compound in the development of novel therapeutics for inflammatory diseases and cancer. Its unique chemical structure and biological activities make it an attractive target for further investigation and optimization. As research progresses, it is anticipated that this compound will contribute significantly to the advancement of medical treatments in these areas.

1251709-72-4 (1-{4-(2-methoxybenzamido)phenylmethyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide) 関連製品

- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)

- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)

- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)

- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 2248342-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate)

- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)

- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)

- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)

- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

- 1805919-69-0(2-(Difluoromethyl)-3-nitropyridine-6-sulfonamide)